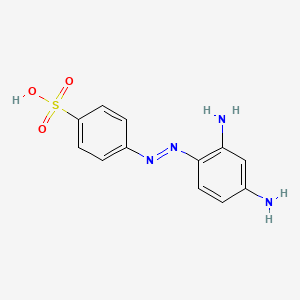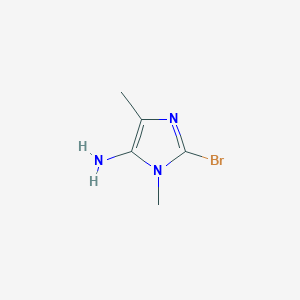
4-Methoxy-8-(trifluoromethoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-8-(trifluoromethoxy)quinoline: is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The presence of methoxy and trifluoromethoxy groups in the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-8-(trifluoromethoxy)quinoline typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 6-bromo-8-methoxyquinoline with a trifluoromethoxy-substituted phenylboronic acid . The reaction is carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Aplicaciones Científicas De Investigación
Chemistry: 4-Methoxy-8-(trifluoromethoxy)quinoline is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of quinoline-based drugs .
Medicine: Its unique chemical properties make it a valuable candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 4-Methoxy-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes and receptors by binding to their active sites, thereby modulating their activity. The presence of methoxy and trifluoromethoxy groups enhances its binding affinity and selectivity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.
Receptors: It can bind to receptors, such as G-protein-coupled receptors, modulating their signaling pathways.
Comparación Con Compuestos Similares
4-Methoxyquinoline: Lacks the trifluoromethoxy group, resulting in different chemical properties.
8-Trifluoromethoxyquinoline: Lacks the methoxy group, affecting its reactivity and applications.
4-Methoxy-6-(trifluoromethoxy)quinoline: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
Uniqueness: 4-Methoxy-8-(trifluoromethoxy)quinoline is unique due to the presence of both methoxy and trifluoromethoxy groups at specific positions on the quinoline ring.
Propiedades
Fórmula molecular |
C11H8F3NO2 |
|---|---|
Peso molecular |
243.18 g/mol |
Nombre IUPAC |
4-methoxy-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H8F3NO2/c1-16-8-5-6-15-10-7(8)3-2-4-9(10)17-11(12,13)14/h2-6H,1H3 |
Clave InChI |
NOICRCSYQDFTFJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC=C(C2=NC=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (S)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15197745.png)



![{2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl}methanamine](/img/structure/B15197765.png)


![4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15197793.png)
![1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15197798.png)
![2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B15197816.png)

